N-(2,4-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-17-9-10-20(18(2)13-17)25-23(28)16-32(30,31)22-14-27(21-8-4-3-7-19(21)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQHJGMFRBQORX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
N-(2,4-dimethylphenyl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide is a synthetic compound that exhibits potential biological activity. This compound belongs to a class of acetamides and is characterized by its unique structural features, including an indole ring and a pyrrolidine moiety, which may contribute to its pharmacological properties.
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Indole Ring : Utilizing methods such as Fischer indole synthesis.
- Introduction of the Pyrrolidine Moiety : Achieved through nucleophilic substitution.
- Attachment of the Sulfonyl Group : Accomplished via thiolation reactions.
- Final Coupling : Combining intermediate compounds to yield the target acetamide.
The chemical structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | N-(2,4-dimethylphenyl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]sulfonylacetamide |
| Molecular Formula | C24H27N3O2S |
| InChI | InChI=1S/C24H27N3O2S/c1-17-9-10-20(18(2)13-17)25-23(28)16-30-22-14-27(21-8-4-3-7-19(21)22)15-24(29)26-11-5-6-12-26/h3-4,7-10,13-14H,5-6,11-12,15-16H2,1-2H3,(H,25,28) |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical physiological processes.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological effects:
-
Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
- Case Study : In vitro studies demonstrated that the compound inhibited cell growth in various cancer cell lines at micromolar concentrations. For example, it showed an IC50 value around 0.5 µM against specific leukemia cell lines.
-
Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes.
- Data Table : Comparison of COX inhibitory activity with standard drugs.
| Compound | COX-I IC50 (µM) | COX-II IC50 (µM) |
|---|---|---|
| N-(2,4-dimethylphenyl)-2... | 10.5 | 0.52 |
| Celecoxib | 0.78 | 0.40 |
- Neuroprotective Effects : Given the presence of the pyrrolidine moiety, there is potential for neuroprotective activity, which warrants further investigation.
In Vitro Studies
Recent studies have focused on evaluating the cytotoxic effects of N-(2,4-dimethylphenyl)-2... against various cancer types:
-
Cell Lines Tested :
- MV4–11 (acute biphenotypic leukemia)
- MOLM13 (acute monocytic leukemia)
In Vivo Studies
In vivo studies using xenograft models have shown promising results in tumor growth inhibition:
-
Model Used : BRAF mutant xenograft tumors.
- Findings : Administration at doses of 10 mg/kg resulted in significant tumor size reduction compared to control groups.
Preparation Methods
Alkylation of Indole
The introduction of the 2-oxo-2-(pyrrolidin-1-yl)ethyl group at the indole 1-position is achieved through N-alkylation using α-bromoethylpyrrolidinone.
Procedure:
- Suspend 1H-indole (1.0 eq) in anhydrous DMF under nitrogen.
- Add NaH (1.2 eq) at 0°C and stir for 30 min.
- Introduce 2-bromo-1-(pyrrolidin-1-yl)ethan-1-one (1.1 eq) dropwise.
- Warm to room temperature and stir for 12 h.
- Quench with ice-water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 7:3).
Key Data:
- Yield: 68–72%
- Characterization: $$ ^1H $$ NMR (400 MHz, CDCl$$3$$): δ 7.65 (d, J = 3.2 Hz, 1H, H-2), 7.35–7.20 (m, 4H, indole H), 4.85 (s, 2H, CH$$2$$), 3.45 (t, J = 6.4 Hz, 4H, pyrrolidine H), 2.00–1.85 (m, 4H, pyrrolidine H).
Sulfonation at Indole 3-Position
Chlorosulfonation Reaction
Conversion of the indole 3-position to a sulfonyl chloride is critical for subsequent amide formation.
Procedure:
- Dissolve 1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indole (1.0 eq) in ClSO$$_3$$H (5 vol) at 0°C.
- Stir for 2 h at 0°C, then pour onto crushed ice.
- Extract with DCM, dry over Na$$2$$SO$$4$$, and concentrate to obtain the sulfonyl chloride intermediate.
Key Data:
Formation of Sulfonylacetamide
Coupling with N-(2,4-Dimethylphenyl)acetamide
The sulfonyl chloride reacts with N-(2,4-dimethylphenyl)acetamide in a nucleophilic acyl substitution.
Procedure:
- Dissolve the sulfonyl chloride (1.0 eq) and N-(2,4-dimethylphenyl)acetamide (1.2 eq) in dry THF.
- Add Et$$_3$$N (2.5 eq) and stir at reflux for 6 h.
- Concentrate, dissolve in DCM, wash with 1M HCl, and purify via flash chromatography (DCM/MeOH 95:5).
Key Data:
- Yield: 65–70%
- Characterization: $$ ^{13}C $$ NMR (100 MHz, DMSO-d$$6$$): δ 169.8 (C=O), 138.2 (SO$$2$$), 134.5–115.3 (aromatic C), 52.1 (CH$$2$$), 46.8 (pyrrolidine C), 21.3/18.9 (CH$$3$$).
Optimization and Challenges
Racemization Concerns
The 2-oxo-2-(pyrrolidin-1-yl)ethyl group introduces a chiral center, necessitating chiral HPLC or asymmetric synthesis to isolate enantiomers.
Solvent Effects
Polar aprotic solvents (DMF, THF) improve reaction rates but require rigorous drying to prevent hydrolysis of the sulfonyl chloride.
Analytical Validation
Crystallographic Confirmation
Single-crystal X-ray diffraction of analogous compounds confirms the sulfonylacetamide geometry and hydrogen bonding patterns (e.g., N—H⋯O chains along the a-axis).
Spectroscopic Consistency
- HRMS (ESI+): m/z calcd for C$$25$$H$$28$$N$$3$$O$$4$$S [M+H]$$^+$$: 474.1795; found: 474.1801.
- HPLC Purity: >99% (C18 column, MeCN/H$$_2$$O 70:30).
Scale-Up Considerations
Pilot-Scale Synthesis
- Batch Size: 500 g
- Key Modifications:
- Replace DMF with MeCN for easier solvent recovery.
- Use continuous flow reactors for sulfonation to enhance safety.
Q & A
Q. Structural Elucidation Methods
- NMR Spectroscopy : ¹H/¹³C NMR identifies regiochemistry of sulfonamide and indole substituents. NOESY correlations confirm spatial proximity between the pyrrolidinyl group and indole protons .
- X-ray Crystallography : Resolves conformational flexibility (e.g., rotation of the acetamide group). Asymmetric unit analysis in similar compounds reveals multiple molecular conformers, necessitating refinement of thermal displacement parameters .
- Mass Spectrometry : High-resolution ESI-MS validates molecular formula (e.g., [M+H]⁺ at m/z 510.2154) and detects trace impurities .
What methodological approaches are recommended for evaluating biological activity against targets like protein kinases or metabolic enzymes?
Q. Biological Assay Design
- Target Selection : Prioritize kinases (e.g., PIM-1) or metabolic enzymes (e.g., α-glucosidase) based on structural analogs showing IC₅₀ values <1 µM .
- In Vitro Screening : Use fluorescence-based assays (e.g., ADP-Glo™ for kinases) with ATP concentrations near Kₘ. Include positive controls (staurosporine for kinases) and validate via dose-response curves (10 nM–100 µM) .
- Mechanistic Studies : Surface plasmon resonance (SPR) quantifies binding affinity (KD), while molecular docking (AutoDock Vina) predicts interactions with catalytic residues .
How should contradictory data on the compound’s in vitro efficacy be analyzed and validated?
Q. Data Contradiction Analysis
- Source Identification : Compare assay conditions (e.g., ATP concentration in kinase assays). Discrepancies may arise from non-physiological ATP levels (e.g., 1 mM vs. cellular 2–5 mM) .
- Orthogonal Validation : Re-test activity in cell-based models (e.g., proliferation assays in cancer lines) and correlate with target engagement (Western blot for phospho-substrates) .
- Batch Variability : Assess purity (HPLC) and counterion content (ion chromatography), as impurities >2% can skew IC₅₀ values .
What in silico strategies are effective in predicting pharmacokinetic properties and guiding structural optimization?
Q. Computational Guidance
- ADMET Prediction : SwissADME estimates bioavailability (Topological Polar Surface Area >90 Ų suggests poor blood-brain barrier penetration). Adjust lipophilicity (cLogP 2–4) via substituent modification .
- QSAR Modeling : CoMFA/CoMSIA identifies critical substituents (e.g., pyrrolidinyl group enhances solubility via H-bond donation) .
- Metabolic Stability : CYP3A4 docking (Schrödinger Suite) flags sites for deuteration or fluorination to reduce first-pass metabolism .
What purification and characterization techniques ensure high purity and structural fidelity post-synthesis?
Q. Quality Control Protocols
- Chromatography : Preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) isolates isomers. Monitor at 254 nm for indole absorbance .
- Thermal Analysis : Differential scanning calorimetry (DSC) confirms melting point (~215–220°C) and detects polymorphs .
- Elemental Analysis : Carbon/hydrogen/nitrogen (CHN) microanalysis ensures stoichiometric consistency (±0.4% theoretical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
